[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]ethyl]trimethylammonium chloride
CAS No.: 85392-24-1
Cat. No.: VC17054982
Molecular Formula: C20H27Cl2N5O2
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85392-24-1 |
|---|---|
| Molecular Formula | C20H27Cl2N5O2 |
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium;chloride |
| Standard InChI | InChI=1S/C20H27ClN5O2.ClH/c1-6-24(11-12-26(3,4)5)16-7-9-19(15(2)13-16)22-23-20-10-8-17(25(27)28)14-18(20)21;/h7-10,13-14H,6,11-12H2,1-5H3;1H/q+1;/p-1 |
| Standard InChI Key | XSOFBRAWCCIZBB-UHFFFAOYSA-M |
| Canonical SMILES | CCN(CC[N+](C)(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C.[Cl-] |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The compound is systematically named according to IUPAC conventions as 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylanilino]ethyl-trimethylazanium chloride . Its molecular formula is C₂₀H₂₇Cl₂N₅O₂, with a molecular weight of 440.4 g/mol . The structure integrates a chloronitrophenylazo group, a methyl-substituted aniline moiety, and a quaternary ammonium group, conferring both chromophoric and cationic characteristics.
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 85392-24-1 | |
| EC Number | 286-883-5 | |
| Molecular Formula | C₂₀H₂₇Cl₂N₅O₂ | |
| Exact Mass | 439.1542 Da | |
| SMILES Notation | CCN(CCN+(C)C)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2)N+[O-])Cl)C.[Cl-] |
Structural and Electronic Properties
Molecular Architecture
The molecule comprises three distinct regions:
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Chloronitrophenylazo Group: A 2-chloro-4-nitrophenyl ring connected via an azo (-N=N-)- linkage. This group serves as the chromophore, absorbing visible light due to extended π-conjugation .
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Methyl-Aniline Bridge: A 3-methyl-substituted aniline group that enhances steric stability and modulates electronic interactions.
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Quaternary Ammonium Head: A trimethylammonium group linked through an ethylaminoethyl chain, imparting cationic solubility and substrate affinity .
Computed Physicochemical Properties
The compound exhibits:
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Hydrogen Bond Acceptors: 6 (primarily from nitro and azo groups) .
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LogP (Predicted): ~3.2, indicating moderate hydrophobicity suitable for dyeing hydrophobic fibers .
Table 2: Key Computed Properties
| Property | Value | Method |
|---|---|---|
| Hydrogen Bond Donors | 0 | Cactvs 3.4.8.18 |
| Topological Polar Surface Area | 117 Ų | PubChem |
| Heavy Atoms | 29 | PubChem |
Synthesis and Industrial Relevance
Synthetic Pathways
The compound is synthesized via diazotization and coupling reactions:
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Diazotization: 2-Chloro-4-nitroaniline is treated with nitrous acid (HNO₂) to form a diazonium salt.
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Coupling: The diazonium salt reacts with N-ethyl-3-methylaniline under alkaline conditions to yield the azo intermediate.
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Quaternization: The tertiary amine is alkylated with methyl chloride to form the quaternary ammonium group .
Future Research Directions
Further studies should prioritize:
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Application-Specific Testing: Efficacy in dyeing synthetic fibers under varying pH and temperature conditions.
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Ecotoxicological Profiling: Assessing aquatic toxicity and biodegradability.
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Structure-Activity Relationships: Modifying substituents to enhance photostability or reduce mutagenic potential .
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